6-姜酚

描述

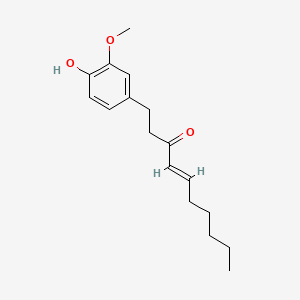

Shogaol is a bioactive compound found in ginger (Zingiber officinale Roscoe). It is formed from gingerols through a dehydration process . Shogaol is characterized by a Michael acceptor moiety that is reactive with nucleophiles .

Synthesis Analysis

Shogaols are formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . A possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. Afterwards, the product reacts in an aldol condensation with hexanal in tetrahydrofurane to 6-dehydroshogaol and 6-dehydrogingerol .Molecular Structure Analysis

The molecular structure of 6-shogaol plays a crucial role in its effectiveness. The 6-shogaol or 1-(4-hydroxy-3-methoxyphenyl)-4-decen-3-one presents a molecular weight of 276.4 g/mol . The chemical structure of 6-shogaol includes an α,β-unsaturated ketone skeleton, which explains its higher potency and efficacy in terms of antioxidant, anti-inflammatory, and anticancer activities .Chemical Reactions Analysis

Shogaols are artifacts formed during storage or through excess heat, probably created by a dehydration reaction of the gingerols . The reactions by typical Michael acceptor as the aryl-1,4-dien-3-ones through Horner–Emmons olefination of 2-oxo-3-alkenylphosphonates or by conjugate addition of vinyl iodide to styryl-activated enones under n-butyllithium (n-BuLi) require complex and expensive conditions of the reaction .Physical And Chemical Properties Analysis

6-Shogaol is characterized by a Michael acceptor moiety being reactive with nucleophiles . Its molecular formula is C17H24O3 .科学研究应用

抗癌特性

6-姜酚已被大量体外或体内研究证实为一种优秀的抗癌活性物质 . 它在治疗过程中对正常细胞和癌细胞具有不同的选择性,这使得它具有进一步研究和临床开发的价值 . 例如,在皮下注射前列腺癌HMVP2细胞的FVB/N雄性小鼠中,以100mg/kg的剂量使用6-姜酚治疗导致肿瘤重量减少48% .

抗癌治疗机制

6-姜酚是许多癌细胞中凋亡的有效诱导剂 . 它通过调节相关信号通路和蛋白质表达来促进凋亡 .

与抗癌药物的协同作用

6-姜酚已显示出与常用抗癌药物的协同作用 . 这意味着当与这些药物联合使用时,它可以增强其抗癌作用 .

潜在的药物递送系统

研究讨论了6-姜酚在药物递送系统中的潜力 . 这可以提高药物的有效性并减少副作用 .

抗氧化特性

6-姜酚化学结构中的α,β-不饱和酮骨架解释了其在抗氧化剂方面比6-姜醇具有更高的效力和功效 .

抗炎特性

已发现6-姜酚具有抗炎特性 . 这使其可能在以炎症为特征的疾病的治疗中发挥作用 .

肝脏炎症和纤维化的治疗

已发现6-姜酚通过抑制氧化应激,细胞死亡和内质网应激来改善甲硫氨酸和胆碱缺乏饮食小鼠的肝脏炎症和纤维化 .

止吐特性

作用机制

Target of Action

6-Shogaol, a primary bioactive compound in ginger, has been identified to primarily target Thioredoxin Reductase (TrxR) . TrxR is a crucial enzyme involved in maintaining the redox status of cells and regulating cell growth and death . Inhibition of TrxR is a promising strategy for the discovery of antineoplastic drugs .

Mode of Action

6-Shogaol specifically inhibits the activity of purified TrxR1 by targeting selenocysteine residues . This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis . The compound also induces paraptosis, a type of programmed cell death, and autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

6-Shogaol affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . Additionally, it has been shown to regulate related signaling pathways and protein expression, promoting apoptosis .

Pharmacokinetics

When orally administered, about 90% of 6-Shogaol is absorbed from the digestive tract . The maximum plasma concentration (Cmax) and the area under the curve (AUC) of plasma radioactivity concentration increase in a dose-dependent manner . The plasma concentration and biliary excretion of the unchanged form of 6-shogaol are extremely low, suggesting that it is mostly metabolized in the body and excreted as metabolites .

Result of Action

6-Shogaol has been shown to have potent anticancer properties. It promotes apoptosis by regulating related signal pathways and protein expression . It also suppresses proliferation, migration, and invasion, and induces apoptosis in various cell types . Furthermore, it has been found to alter the morphology of hepatocellular carcinoma cells, block the cell cycle in the G2/M phase, inhibit proliferation and division, and effectively promote late apoptosis .

Action Environment

The action of 6-Shogaol can be influenced by environmental factors. For instance, its concentration dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . This suggests that the processing and preparation of ginger can significantly affect the bioavailability and efficacy of 6-Shogaol.

安全和危害

未来方向

Despite the knowledge about 6-shogaol, the mechanism of action is not fully understood, and the scientific data on its therapeutic dose, safety, and toxicity are not entirely described . Future research could focus on evaluating the antiangiogenic, proapoptotic, and antimetastatic effects of 6-shogaol in different cancer cells and animal models and identifying the key molecular targets and regulators involved in these processes .

属性

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336611 | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

555-66-8, 23513-13-5 | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 555-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-6-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

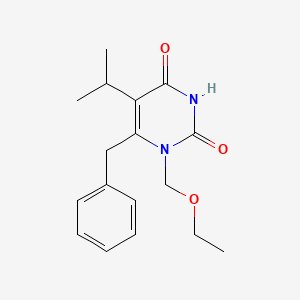

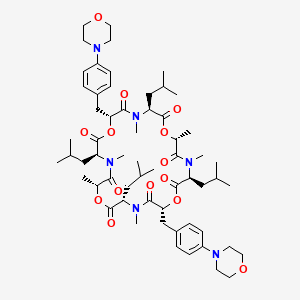

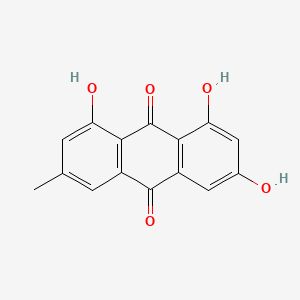

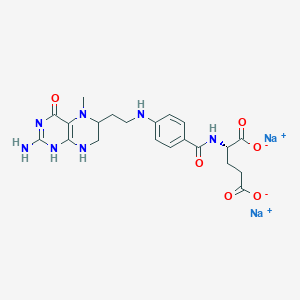

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)